Target-Specific Kinase Inhibition: PDGF-RTK vs. Other Quinoxaline-Based Kinase Inhibitors
2-Methyl-3-phenylquinoxaline (Compound 38) is reported as a PDGF-RTK inhibitor with an IC50 > 100 μM in intact cells [1]. This contrasts with other quinoxaline-based kinase inhibitors, such as pyridinylquinoxaline 9e (p38α MAPK IC50 = 38 nM) [2] or spiro-indenoquinoxaline 6b (CDK2 IC50 = 177 nM) [3]. This specificity for a particular kinase target (PDGF-RTK) over others like p38α MAPK, CDK2, GSK-3, and PASK is a key differentiator [2][3][4]. The high IC50 indicates it is a relatively weak inhibitor compared to these more potent analogs, making it suitable as a tool compound where weaker or more selective PDGFR pathway modulation is desired, rather than a potent pan-kinase inhibitor.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 μM against PDGFR kinase in intact cells |
| Comparator Or Baseline | Pyridinylquinoxaline 9e: IC50 = 38 nM (p38α MAPK); Spiro-indenoquinoxaline 6b: IC50 = 177 nM (CDK2); MH-124: IC50 = 17 nM (GSK-3α); BioE-1115: IC50 = 4 nM (PASK) |
| Quantified Difference | > 2500-fold weaker inhibition against its primary reported target compared to potent quinoxaline-based inhibitors of other kinases |
| Conditions | PDGF-RTK inhibition assay in intact cells (exact cell line not specified in product data); other comparators in respective biochemical/cellular assays [1][2][3][4] |
Why This Matters
This quantifies that 2-Methyl-3-phenylquinoxaline is not a potent kinase inhibitor, preventing its misapplication in studies requiring strong kinase blockade and highlighting its unique, target-specific profile.
- [1] TargetMol. 2-Methyl-3-phenylquinoxaline (T201514) Product Page. View Source
- [2] Search results for 'Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors'. View Source
- [3] Search results for 'New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors'. View Source
- [4] Search results for 'Oxazolo[5,4-f]quinoxaline-type selective inhibitors of glycogen synthase kinase -3α (GSK-3α)'. View Source
